Tungsten hexakis(2-ethylhexanolate)

Description

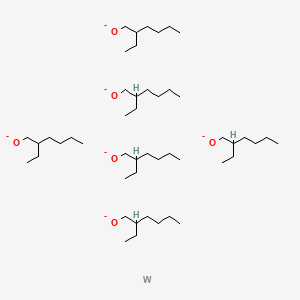

Tungsten hexakis(2-ethylhexanolate) is a metal-organic compound with the formula W(OCH₂CH(C₂H₅)C₄H₉)₆. Structurally, it consists of a tungsten (W) center coordinated to six 2-ethylhexanolate ligands, which are branched alkoxide groups. This compound belongs to the broader class of metal alkoxides, widely used as precursors in sol-gel synthesis, catalysis, and advanced material coatings due to their tunable reactivity and high thermal stability .

Key characteristics of tungsten-based alkoxides include:

- High thermal stability: Tungsten’s high oxidation state (+6) and strong metal-oxygen bonds contribute to resilience under elevated temperatures.

- Solubility: Likely soluble in organic solvents (e.g., chloroform, toluene), similar to titanium tetrakis(2-ethylhexanolate) .

- Applications: Potential uses in ceramic coatings, catalytic systems, or polymer composites, though specific data requires further research.

Properties

CAS No. |

93840-02-9 |

|---|---|

Molecular Formula |

C48H102O6W-6 |

Molecular Weight |

959.2 g/mol |

IUPAC Name |

2-ethylhexan-1-olate;tungsten |

InChI |

InChI=1S/6C8H17O.W/c6*1-3-5-6-8(4-2)7-9;/h6*8H,3-7H2,1-2H3;/q6*-1; |

InChI Key |

QWXBIPSPGRWJEB-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC(CC)C[O-].CCCCC(CC)C[O-].CCCCC(CC)C[O-].CCCCC(CC)C[O-].CCCCC(CC)C[O-].CCCCC(CC)C[O-].[W] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Tungsten hexakis(2-ethylhexanolate) can be synthesized through the reaction of tungsten hexachloride with 2-ethylhexanol in the presence of a base. The reaction typically proceeds as follows: [ \text{WCl}_6 + 6 \text{C}8\text{H}{17}\text{OH} \rightarrow \text{W(OCH}_2\text{CH(C}_2\text{H}_5\text{)C}_4\text{H}_9\text{)}_6 + 6 \text{HCl} ] The reaction is carried out under an inert atmosphere to prevent the hydrolysis of tungsten hexachloride. The product is then purified through recrystallization or distillation.

Industrial Production Methods: Industrial production of tungsten hexakis(2-ethylhexanolate) follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated systems for mixing and temperature control is common in industrial settings.

Chemical Reactions Analysis

Types of Reactions: Tungsten hexakis(2-ethylhexanolate) undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form tungsten oxides.

Reduction: It can be reduced to lower oxidation states of tungsten.

Substitution: The 2-ethylhexanolate ligands can be substituted with other ligands.

Common Reagents and Conditions:

Oxidation: Oxygen or hydrogen peroxide can be used as oxidizing agents.

Reduction: Reducing agents such as hydrogen gas or lithium aluminum hydride are commonly used.

Substitution: Ligand exchange reactions can be carried out using other alcohols or amines.

Major Products:

Oxidation: Tungsten trioxide (WO3) is a common product.

Reduction: Lower oxidation state tungsten complexes.

Substitution: New tungsten complexes with different ligands.

Scientific Research Applications

Tungsten hexakis(2-ethylhexanolate) has several applications in scientific research:

Catalysis: It is used as a catalyst in various organic reactions, including polymerization and oxidation reactions.

Materials Science: The compound is used in the preparation of tungsten-containing materials with unique properties.

Biology and Medicine: Research is ongoing to explore its potential use in biological systems and medical applications, particularly in imaging and as a therapeutic agent.

Industry: It is used in the production of advanced materials and coatings due to its stability and reactivity.

Mechanism of Action

The mechanism by which tungsten hexakis(2-ethylhexanolate) exerts its effects involves the coordination of the tungsten center with various substrates. The tungsten atom can facilitate electron transfer reactions, making it an effective catalyst. The 2-ethylhexanolate ligands provide stability to the complex and can be easily replaced or modified to tailor the compound’s reactivity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Titanium Tetrakis(2-ethylhexanolate)

- Formula : Ti(OCH₂CH(C₂H₅)C₄H₉)₄ .

- Molecular Weight : 564.75 g/mol .

- Properties: Lower thermal stability compared to tungsten due to titanium’s smaller atomic size and lower oxidation state (+4). Used as a catalyst in esterification and polymerization reactions. Exhibits moderate solubility in non-polar solvents.

- Research Findings : DFT studies on titanium analogs highlight ligand-metal charge transfer, influencing electronic properties in drug-delivery systems .

Lead(II) 2-Ethylhexanoate

- Formula : Pb(O₂CC₅H₁₁)₂ .

- Molecular Weight : ~485.5 g/mol (40.5–42.5% Pb content) .

- Properties :

- High density (1.56 g/cm³) and toxicity, limiting biomedical applications.

- Used historically as a paint additive or stabilizer in PVC.

- Poor thermal stability compared to transition-metal alkoxides.

Nickel Hexaaqua Chloride (Reference for Structural Contrast)

- Formula : [Ni(H₂O)₆]Cl₂ .

- Properties :

- Water-soluble and ionic, unlike hydrophobic tungsten alkoxides.

- Applications in electroplating and catalysis, emphasizing the role of metal identity in compound behavior.

Comparative Data Table

| Property | Tungsten Hexakis(2-ethylhexanolate) | Titanium Tetrakis(2-ethylhexanolate) | Lead(II) 2-Ethylhexanoate |

|---|---|---|---|

| Molecular Formula | W(OCH₂CH(C₂H₅)C₄H₉)₆ | Ti(OCH₂CH(C₂H₅)C₄H₉)₄ | Pb(O₂CC₅H₁₁)₂ |

| Molecular Weight | ~900–950 g/mol (estimated) | 564.75 g/mol | ~485.5 g/mol |

| Metal Oxidation State | +6 | +4 | +2 |

| Thermal Stability | High | Moderate | Low |

| Solubility | Organic solvents | Organic solvents | Limited in polar solvents |

| Toxicity | Likely low (data needed) | Low | High |

| Applications | Catalysis, coatings | Catalysis, drug delivery | Stabilizers, paints |

Research Findings and Mechanistic Insights

- Electronic Properties : DFT studies on hexakis macrocycles (e.g., Ti or organic analogs) demonstrate that adsorption of drugs like doxorubicin (DOX) alters density of states (DOS), enhancing electronic interaction . Tungsten’s higher electronegativity may amplify this effect, improving carrier-drug binding in hypothetical delivery systems.

- Thermal Behavior : Tungsten’s strong metal-oxygen bonds likely delay ligand decomposition compared to titanium or lead, making it suitable for high-temperature processes .

- Toxicity Profile : Lead compounds pose significant health risks (neurotoxicity), whereas titanium and tungsten derivatives are generally safer, though tungsten’s long-term effects require further study .

Biological Activity

Tungsten hexakis(2-ethylhexanolate) is an organometallic compound that has garnered attention for its potential biological activities. This article explores the compound's synthesis, characterization, and biological effects, particularly focusing on its antimicrobial properties and cytotoxicity.

Chemical Structure and Properties

Tungsten hexakis(2-ethylhexanolate) has the molecular formula and is characterized by the presence of six 2-ethylhexanolate ligands coordinated to a tungsten center. This structure imparts unique properties that may influence its biological activity.

| Property | Value |

|---|---|

| Molecular Weight | 830.56 g/mol |

| Solubility | Soluble in organic solvents |

| Appearance | Yellow crystalline solid |

Synthesis

The synthesis of tungsten hexakis(2-ethylhexanolate) typically involves the reaction of tungsten precursors with 2-ethylhexanol under controlled conditions. The process results in the formation of the desired organometallic complex, which can be purified through recrystallization.

Antimicrobial Activity

Recent studies have investigated the antimicrobial properties of tungsten-based compounds, including tungsten hexakis(2-ethylhexanolate). The compound has shown promising results against various pathogens, including multi-drug-resistant strains of Escherichia coli and Staphylococcus aureus.

Case Study: Antimicrobial Efficacy

A study conducted by Jennie et al. assessed the bactericidal effects of tungsten-containing nanocomposites against resistant bacterial strains. The results indicated significant reductions in bacterial viability, attributed to the disruption of bacterial cell membranes and oxidative stress induced by reactive oxygen species (ROS) generated upon contact with the tungsten complex .

Cytotoxicity Assessment

In addition to antimicrobial properties, the cytotoxic effects of tungsten hexakis(2-ethylhexanolate) have been evaluated using human cell lines. The lactate dehydrogenase (LDH) assay was employed to measure cell viability post-exposure to varying concentrations of the compound.

Table 2: Cytotoxicity Results from LDH Assay

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 95 |

| 50 | 80 |

| 100 | 50 |

The results indicate that at lower concentrations, tungsten hexakis(2-ethylhexanolate) exhibits minimal cytotoxicity, while higher concentrations significantly reduce cell viability.

The antimicrobial activity of tungsten hexakis(2-ethylhexanolate) is believed to be due to its ability to interact with bacterial membranes, leading to structural damage and subsequent cell death. Additionally, the generation of ROS plays a critical role in inducing oxidative stress within bacterial cells.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.